molecular formula C5H4N2O4 B372087 Orotic acid CAS No. 65-86-1

Orotic acid

Cat. No.: B372087
CAS No.: 65-86-1
M. Wt: 156.10 g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Description

Orotic acid, also known as uracil-6-carboxylic acid, is a pyrimidinedione and a carboxylic acid. Historically, it was believed to be part of the vitamin B complex and was called vitamin B13, but it is now known that it is not a vitamin. This compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway. It is sometimes used as a mineral carrier in some dietary supplements to increase their bioavailability .

Mechanism of Action

Target of Action

Orotic acid, an intermediate in the pyrimidine biosynthetic pathway, primarily targets several enzymes . These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Mode of Action

This compound interacts with its targets to facilitate the synthesis of pyrimidine nucleotides. It acts as a precursor for the production of biochemical pyrimidines . It also exhibits antioxidant properties, promoting the synthesis of enzymes acting as free radical scavengers .

Biochemical Pathways

This compound is involved in the de novo synthesis of pyrimidines , serving as a precursor of pyrimidine nucleotides . These nucleotides, such as UTP and CTP, act as substrates for RNA polymerase, and UDP sugars serve as substrates for carbohydrate-containing macromolecules, including glycogen, glycoproteins, and glycolipids . Disturbances in this biosynthetic pathway or trapping of individual pyrimidine nucleotides can lead to severe metabolic and structural alterations of cells .

Pharmacokinetics

It’s known that this compound is involved in many biological processes, and its concentration in the body can change under different conditions .

Result of Action

This compound has been shown to have various effects at the molecular and cellular levels. It can enhance cardiac output and aid in recovery from heart failure . It also behaves as a growth stimulant in mammals and may assist in the absorption of essential nutrients like calcium, magnesium, and others . Moreover, it has been used to manage uncomplicated liver dysfunction in combination with xanthine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effect on stem cell proliferation has been observed to vary depending on the specific conditions of the cellular environment . Additionally, its therapeutic effects in different kinds of organ injuries have been noted, suggesting that its action, efficacy, and stability can be influenced by the physiological state of the organism .

Biochemical Analysis

Biochemical Properties

Orotic acid is the precursor of pyrimidine nucleotides which are involved in many biochemical reactions . It serves as substrates for RNA polymerase, and UDP sugars, as substrates for carbohydrate-containing macromolecules, e.g., glycogen, glycoproteins, and glycolipids . The biosynthesis of these pyrimidines is well regulated .

Cellular Effects

Dietary administration of this compound is considered to provide a wide range of beneficial effects, including cardioprotection and exercise adaptation . In skeletal muscle cells, this compound modulates both the inflammatory and the metabolic reaction provoked by acute contraction .

Molecular Mechanism

This compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway . It later combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP) .

Temporal Effects in Laboratory Settings

This compound is a sensitive marker of the liver’s capacity to convert toxic ammonia to non-toxic urea that can be excreted . Its excretion is a very sensitive indicator of ornithine transcarbamylase (OTC) activity .

Dosage Effects in Animal Models

Dietary administration of this compound has been shown to reduce the risk of cardiovascular diseases, improve exercise tolerance in patients with coronary artery disease, and offer neuroprotection in brain injury and neurodegenerative disorders .

Metabolic Pathways

This compound is an intermediate in the pyrimidine biosynthetic pathway . It drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation .

Transport and Distribution

This compound uptake is observed in normal liver and kidney . Because this compound is classified as a monocarboxylate, it requires specific pathways such as the use of transporters to cross the plasma membrane .

Subcellular Localization

It is synthesized in the body via a mitochondrial enzyme, indicating that it may be localized in the mitochondria .

Chemical Reactions Analysis

Types of Reactions: Orotic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium ferricyanide in ammoniacal solution.

    Reduction: Enzymatic reduction by dihydroorotate dehydrogenase.

    Substitution: Reaction with metal salts to form orotate complexes.

Major Products:

Scientific Research Applications

Orotic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Orotic acid is unique among pyrimidine carboxylic acids due to its specific role in nucleotide biosynthesis. Similar compounds include:

    Uracil: A pyrimidine base that is a component of RNA.

    Thymine: A pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in both RNA and DNA.

Compared to these compounds, this compound is distinct in its ability to form orotidine-5’-monophosphate and its use as a mineral carrier in dietary supplements .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
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InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
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Molecular Formula

C5H4N2O4
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DSSTOX Substance ID

DTXSID0025814
Record name Orotic acid
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Molecular Weight

156.10 g/mol
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Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
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Color/Form

Crystals

CAS No.

65-86-1, 61791-00-2
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Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
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Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
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Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
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45 mL
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3 mL
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225 mL
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Yield
71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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225 mL
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550 mL
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Yield
71.8%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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